molecular formula C15H13N3O4S B11107866 6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11107866
M. Wt: 331.3 g/mol
InChI Key: HFIOHTHBWFUSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydropyrimidine core, which is a common scaffold in medicinal chemistry, and a naphthalene moiety, which contributes to its aromatic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyluracil with naphthalen-2-amine in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt cellular pathways involved in disease progression, such as cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-methyluracil: A precursor in the synthesis of the target compound.

    Naphthalen-2-amine: Another precursor used in the synthesis.

    Sulfonamides: A class of compounds with similar sulfonamide functional groups.

Uniqueness

6-methyl-N-(naphthalen-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a tetrahydropyrimidine core and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

6-methyl-N-naphthalen-2-yl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H13N3O4S/c1-9-13(14(19)17-15(20)16-9)23(21,22)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,18H,1H3,(H2,16,17,19,20)

InChI Key

HFIOHTHBWFUSET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.